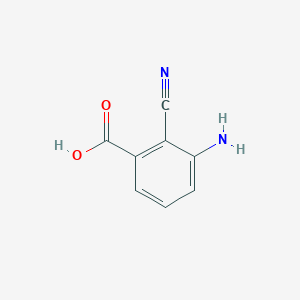![molecular formula C20H22O6 B12327334 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one, also known as Cyclocommunol, is a naturally occurring organic compound. It is a member of the chromene family and is characterized by its unique structure, which includes multiple hydroxyl groups and a methylprop-1-enyl side chain. This compound is known for its various biological activities, including antimicrobial, antifungal, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclocommunol can be synthesized through both natural product extraction and organic synthesis methods. The natural product extraction involves isolating the compound from sources such as Taxus species (yew trees), where it is found in small quantities. The extraction process typically includes solvent extraction followed by chromatographic purification .
In organic synthesis, Cyclocommunol can be prepared starting from basic chemical precursors. The synthetic route involves multiple steps, including the formation of the chromene core, introduction of hydroxyl groups, and addition of the methylprop-1-enyl side chain. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Cyclocommunol is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future. Current industrial methods focus on optimizing the extraction and purification processes to obtain high-purity Cyclocommunol for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclocommunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the reactive chromene core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize Cyclocommunol, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce Cyclocommunol to its corresponding alcohols and diols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Cyclocommunol, as well as substituted chromenes with different functional groups. These products are valuable intermediates in the synthesis of more complex molecules and pharmaceuticals .
Applications De Recherche Scientifique
Cyclocommunol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Mécanisme D'action
The mechanism of action of Cyclocommunol involves its interaction with various molecular targets and pathways. The hydroxyl groups and chromene core allow it to interact with enzymes and proteins, leading to its biological effects. Cyclocommunol can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Cyclocommunol is unique among similar compounds due to its specific structure and biological activities. Some similar compounds include:
Flavonoids: These compounds share a similar chromene core but differ in the number and position of hydroxyl groups. Flavonoids are known for their antioxidant properties.
Coumarins: These compounds also have a chromene core but lack the methylprop-1-enyl side chain. Coumarins are used in anticoagulant medications.
Chromones: These compounds have a similar structure but differ in the substitution pattern on the chromene core.
Propriétés
Formule moléculaire |
C20H22O6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C20H22O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-5,7,11,13,15-17,21-23H,6,8H2,1-2H3 |
Clé InChI |
JUUOTCAAEVIIMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4CC(CC(C4C2=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)

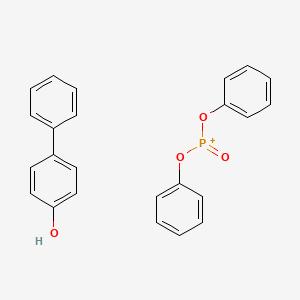
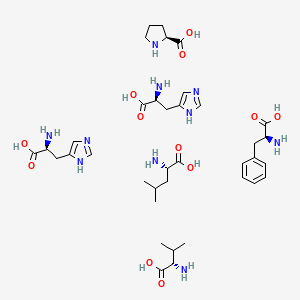
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
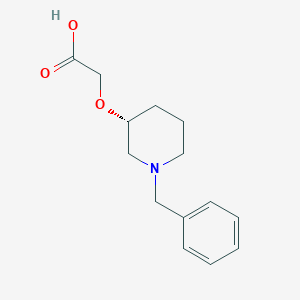
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
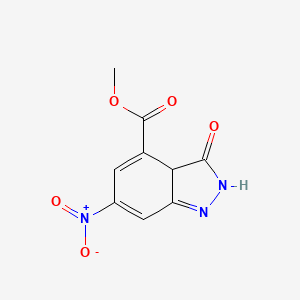
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
